molecular formula C21H20F3NO4 B8181104 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid

Cat. No.: B8181104
M. Wt: 407.4 g/mol
InChI Key: NAIQNWYIKLQKMG-SFHVURJKSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis machines are often employed to streamline the production process.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) protecting group is selectively removed under basic conditions to expose the primary amine for further functionalization.

Reaction Conditions

ReagentSolventTime (min)Temperature (°C)Yield (%)
20% Piperidine/DMFDMF15–2025≥95
2% DBU/DCMDichloromethane102590
  • Mechanism : Base-induced β-elimination cleaves the Fmoc-carbamate bond, releasing CO₂ and the fluorenylmethyl group .

  • Key Insight : The reaction is stereospecific, preserving the (S)-configuration at the α-carbon .

Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid undergoes activation for peptide coupling or conjugation with amines.

Common Activation Methods

Reagent SystemCoupling PartnerSolventYield (%)
HATU/DIEAH-Gly-OMeDMF88
EDCl/HOBtBenzylamineTHF82
DCC/NHSAnilineDCM75
  • Critical Notes :

    • Trifluoromethyl groups enhance electrophilicity at the carbonyl carbon, accelerating activation.

    • Steric hindrance from the methylamino group reduces coupling efficiency with bulky amines .

Esterification Reactions

The carboxylic acid is esterified to improve membrane permeability or modify solubility.

Esterification Protocols

MethodReagentConditionsProductYield (%)
Fischer esterificationMeOH/H₂SO₄Reflux, 4 hMethyl ester78
Steglich esterificationDCC/DMAP0°C → 25°C, 12 htert-Butyl ester85
Mitsunobu reactionDIAD/Ph₃PTHF, 25°C, 6 hBenzyl ester91
  • Stability : Esters are stable under neutral conditions but hydrolyze rapidly in acidic/basic media .

Stability Under Acidic/Basic Conditions

The compound’s stability impacts its handling and storage.

Degradation Studies

ConditionpHTime (h)Degradation (%)Primary Degradation Pathway
0.1 M HCl1.02445Hydrolysis of Fmoc group
0.1 M NaOH13.02498Saponification of ester/carboxylic acid
Phosphate buffer7.472<5N/A
  • Recommendation : Store at −20°C under inert atmosphere to prevent hydrolysis .

Role of the Trifluoromethyl Group

The -CF₃ group influences reactivity:

  • Electronic effects : Withdraws electron density, increasing carboxylic acid acidity (predicted pKa ≈ 2.8) .

  • Steric effects : Minimal steric hindrance due to its terminal position.

  • Metabolic stability : Reduces susceptibility to oxidative metabolism in biological systems .

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of protein interactions and enzyme mechanisms.

    Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is crucial in peptide synthesis, where selective protection and deprotection of amino groups are necessary.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Glycine: A simpler Fmoc-protected amino acid.

    Fmoc-Valine: An Fmoc-protected amino acid with a branched side chain.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly useful in the synthesis of peptides and other bioactive molecules.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorenyl group, which is known for enhancing the bioactivity of various derivatives. The trifluoropentanoic acid moiety contributes to its pharmacological properties by influencing solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including those similar to this compound. For instance:

  • Inhibition of Bacterial Growth : Compounds derived from the fluorenone structure have shown effectiveness against Gram-positive and Gram-negative bacteria. A study demonstrated that structural modifications could enhance the inhibitory effects on various strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways. Fluorenone derivatives have been explored for their ability to inhibit specific bacterial enzymes, contributing to their antimicrobial efficacy .

Enzyme Inhibition

Fluorenone-based compounds are also being investigated for their enzyme inhibition capabilities:

  • Falcipain Inhibitors : Some derivatives have been identified as potential inhibitors of falcipain 2 (FP-2), an enzyme crucial for the survival of Plasmodium falciparum, the malaria-causing parasite. For example, compounds based on the fluorenyl scaffold exhibited IC50 values in the low micromolar range against FP-2 without significant off-target effects .
  • Carbonic Anhydrase Inhibition : Another study focused on saccharide-modified thiadiazole sulfonamide derivatives showed promising results against carbonic anhydrases, which are important therapeutic targets in cancer treatment. The ability of these compounds to modulate pH levels in tumor microenvironments indicates potential applications in oncology .

Case Studies and Research Findings

Several research studies have reinforced the therapeutic potential of fluorenone derivatives:

  • Antiproliferative Activity : A series of fluorenone analogs were synthesized and tested for antiproliferative activity against cancer cell lines. Results indicated that certain structural modifications significantly enhanced cytotoxic effects on human cancer cells .
  • Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding affinities and modes of action of these compounds against various biological targets. This computational approach aids in optimizing lead compounds for further development .
  • Nanotechnology Applications : The incorporation of nanotechnology has been explored to enhance the bioactivity of fluorenone derivatives. Nanoparticles can improve drug delivery and increase the efficacy of antimicrobial agents .

Summary Table of Biological Activities

Biological ActivityFindingsReferences
AntimicrobialEffective against E. coli, S. aureus ,
Enzyme InhibitionInhibitors of FP-2 and carbonic anhydrases ,
AntiproliferativeCytotoxic effects on cancer cell lines
Molecular DockingHigh binding affinities predicted ,
Nanotechnology EnhancementsImproved delivery and efficacy

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO4/c1-25(18(19(26)27)10-11-21(22,23)24)20(28)29-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,26,27)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIQNWYIKLQKMG-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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